5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine
Overview
Description
5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine is a chemical compound that belongs to the class of pyrazolo[3,4-c]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-c]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The 4-methoxybenzyl group is usually introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological activity of 5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine has been studied in various biological assays. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated that this compound may have therapeutic potential in treating diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a promising candidate for further drug discovery efforts.
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism by which 5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes.
Molecular Targets and Pathways:
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors that regulate cellular signaling.
Proteins: Interaction with proteins that play a role in cellular functions.
Comparison with Similar Compounds
Pyrazolo[3,4-c]pyridine derivatives: These compounds share a similar core structure but may have different substituents.
Benzyl derivatives: Compounds with benzyl groups attached to various heterocyclic cores.
Uniqueness: 5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine stands out due to its specific combination of chloro and methoxy groups, which contribute to its unique chemical and biological properties
Properties
IUPAC Name |
5,7-dichloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c1-20-11-4-2-9(3-5-11)8-19-13-10(7-17-19)6-12(15)18-14(13)16/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVMAXYYKSMRKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(N=C(C=C3C=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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